

# 5-Nitropyridine-3-sulfonyl Fluoride: Technical Monograph & Application Guide

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## Compound of Interest

Compound Name: 5-Nitropyridine-3-sulfonyl fluoride

CAS No.: 1935277-19-2

Cat. No.: B2620032

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## Executive Summary

**5-Nitropyridine-3-sulfonyl fluoride** (CAS: 1935277-19-2) is a specialized heteroaromatic electrophile gaining traction in chemical biology and medicinal chemistry.[1][2] Belonging to the class of sulfonyl fluorides, it serves as a "SuFEx" (Sulfur-Fluoride Exchange) hub, offering a unique balance of stability and reactivity not found in its sulfonyl chloride counterparts.[3]

This guide provides a comprehensive technical profile of the compound, detailing its physiochemical properties, synthetic pathways, and applications in covalent protein modification. It is designed for researchers requiring high-fidelity data for experimental design.

## Chemical Identity & Physiochemical Profile[4][5]

The distinct reactivity of **5-nitropyridine-3-sulfonyl fluoride** arises from the electron-withdrawing nature of the pyridine ring combined with the nitro group at the 5-position. This activates the sulfonyl fluoride moiety toward nucleophilic attack by specific amino acid residues (e.g., Tyrosine, Lysine) under physiological conditions, while remaining stable to hydrolysis in aqueous buffers.

**Table 1: Physiochemical Specifications**

Property	Data	Note
CAS Number	1935277-19-2	Verified Identifier
IUPAC Name	5-Nitropyridine-3-sulfonyl fluoride	
Molecular Formula	C <sub>5</sub> H <sub>3</sub> FN <sub>2</sub> O <sub>4</sub> S	
Molecular Weight	206.15 g/mol	
Physical State	Crystalline Solid	Typically off-white to pale yellow
Solubility	DMSO, Acetonitrile, DCM, DMF	Hydrolytically stable in neutral buffer
LogP (Predicted)	-0.8 - 1.2	Lipophilic enough for cell permeability
Precursor CAS	605653-17-6	5-Nitropyridine-3-sulfonyl chloride
Reactivity Class	SuFEx Electrophile	Latent electrophile; requires activation

## Synthetic Methodologies

The synthesis of **5-nitropyridine-3-sulfonyl fluoride** typically proceeds via the corresponding sulfonyl chloride or directly from the thiol. The sulfonyl chloride route is preferred for scale and purity control.

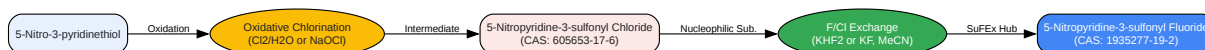
## Validated Synthetic Protocol (Chloride-Fluoride Exchange)

Principle: The substitution of chloride with fluoride is thermodynamically driven by the high bond energy of S-F (approx. 130 kcal/mol) compared to S-Cl.

Protocol:

- Starting Material: Dissolve 5-nitropyridine-3-sulfonyl chloride (1.0 eq) in Acetonitrile (MeCN).
- Fluorination: Add Potassium Bifluoride (KHF<sub>2</sub>) (2.0 eq) or spray-dried Potassium Fluoride (KF).
- Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC or LC-MS (conversion of chloride to fluoride).
- Workup: Dilute with EtOAc, wash with water/brine. Dry over Na<sub>2</sub>SO<sub>4</sub> and concentrate.
- Purification: Flash column chromatography (Hexane/EtOAc) if necessary, though quantitative conversion often allows for direct use.

## Mechanistic Pathway Diagram



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Figure 1: Synthetic workflow from thiol precursor to the final sulfonyl fluoride SuFEx hub.

## Applications in Chemical Biology & Drug Discovery[6]

The **5-nitropyridine-3-sulfonyl fluoride** scaffold is not merely a reagent; it is a pharmacophore capable of covalent interaction with target proteins.

### SuFEx Click Chemistry

Unlike sulfonyl chlorides, which react indiscriminately with nucleophiles and hydrolyze rapidly, sulfonyl fluorides are "context-dependent" electrophiles. They are stable in plasma and cellular environments but react swiftly when the fluoride is activated by a specific protein environment (e.g., the oxyanion hole of a serine protease) or by proximity.

- Mechanism: The pyridine nitrogen and the nitro group pull electron density from the sulfur center, making it highly electrophilic only upon correct orientation or activation.

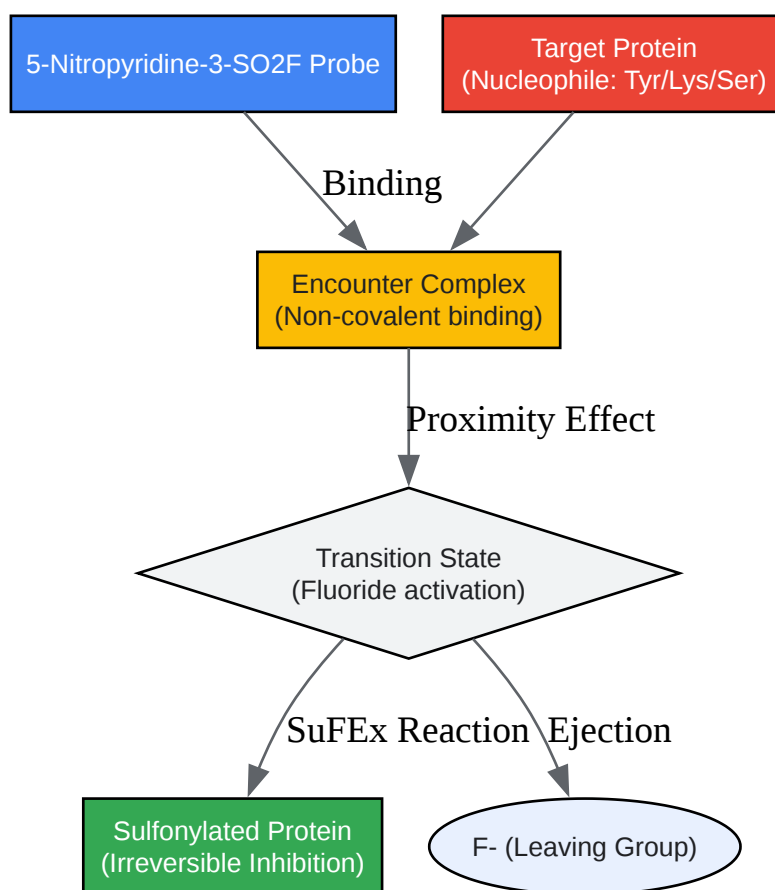
- Target Residues: Tyrosine (phenol), Lysine (amine), Serine (hydroxyl), and Histidine (imidazole).

## Covalent Probe Design Workflow

Researchers use this compound to map "ligandable" hotspots on proteins.

- Probe Synthesis: Attach the **5-nitropyridine-3-sulfonyl fluoride** moiety to a ligand or fragment library.
- Incubation: Treat the proteome or purified protein with the probe.
- Crosslinking: The sulfonyl fluoride reacts with a proximal nucleophile, ejecting fluoride ( $F^-$ ).
- Analysis: Tryptic digestion followed by LC-MS/MS identifies the modified residue (mass shift of +206.15 Da minus F, i.e., +187.15 Da approx).

## Biological Activation Pathway



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Figure 2: Mechanism of covalent protein modification via Sulfur-Fluoride Exchange (SuFEx).

## Handling, Stability, and Safety

While sulfonyl fluorides are more stable than chlorides, the 5-nitropyridine derivative requires specific handling due to its potent electrophilicity.

- **Storage:** Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive over long durations.
- **Solubility:** Prepare stock solutions in anhydrous DMSO or DMF. Avoid protic solvents (MeOH/EtOH) for long-term storage to prevent slow solvolysis.
- **Safety:**
  - **H-Statements:** H314 (Causes severe skin burns), H317 (May cause allergic skin reaction).
  - **PPE:** Wear nitrile gloves, lab coat, and eye protection. Work in a fume hood.
  - **Deactivation:** Quench excess reagent with a solution of amine (e.g., benzylamine) or basic hydrolysis (NaOH/MeOH) before disposal.

## References

- Sharpless, K. B., et al. (2014).[4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." *Angewandte Chemie International Edition*.
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- Cornella, J., et al. (2018). "Practical Synthesis of Sulfonyl Fluorides from Sulfonamides." *Journal of the American Chemical Society*.

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## Sources

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- [2. 1935277-19-2|5-Nitropyridine-3-sulfonyl fluoride|BLD Pharm \[bldpharm.com\]](#)
- [3. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. theballlab.com \[theballlab.com\]](#)
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